molecular formula C58H80F3N15O11 B1257568 (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

Cat. No.: B1257568
M. Wt: 1220.3 g/mol
InChI Key: ZHNRKEKBKBWCMF-RWWZSYIDSA-N
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Description

Preparation Methods

The synthetic routes and reaction conditions for RC-3095 (TFA) involve the use of specific reagents and conditions to achieve high purity. The compound is typically synthesized through peptide synthesis methods, which involve the sequential addition of amino acids to form the desired peptide chain. The final product is then purified to achieve a purity of 98.12% . Industrial production methods for RC-3095 (TFA) are not widely documented, but they likely follow similar peptide synthesis protocols with optimization for large-scale production.

Chemical Reactions Analysis

RC-3095 (TFA) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RC-3095 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

RC-3095 (TFA) exerts its effects by selectively antagonizing the bombesin/gastrin-releasing peptide receptor (GRPR). This receptor is involved in various physiological processes, including the regulation of gastric acid secretion and the modulation of inflammatory responses. By blocking the GRPR, RC-3095 (TFA) reduces the expression of pro-inflammatory cytokines like interleukin-17 (IL-17), interleukin-1 (IL-1), and tumor necrosis factor (TNF), leading to decreased inflammation and oxidative injury .

Comparison with Similar Compounds

RC-3095 (TFA) is unique in its selective antagonism of the bombesin/gastrin-releasing peptide receptor. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and specific applications.

Properties

Molecular Formula

C58H80F3N15O11

Molecular Weight

1220.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C56H79N15O9.C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;/m0./s1

InChI Key

ZHNRKEKBKBWCMF-RWWZSYIDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O

Synonyms

ombesin (6-14), Tpi(6)-Leu(13)-psi(CH2NH)-Leu(14)-
RC 3095
RC-3095

Origin of Product

United States

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